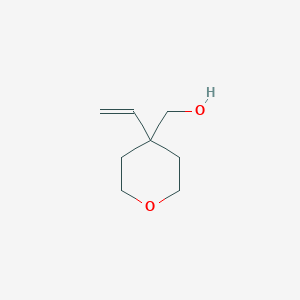

(4-Ethenyloxan-4-yl)methanol

Description

(4-Ethenyloxan-4-yl)methanol is a tetrahydropyran (oxane) derivative featuring a methanol group at the 4-position of the oxan ring and an ethenyl (vinyl) substituent. The ethenyl group introduces unsaturation, distinguishing it from saturated alkyl or ether-substituted analogs, which may enhance reactivity in polymerization or addition reactions.

Properties

IUPAC Name |

(4-ethenyloxan-4-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-2-8(7-9)3-5-10-6-4-8/h2,9H,1,3-7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZFJTKDLOSGUCM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1(CCOCC1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Ethenyloxan-4-yl)methanol typically involves the following steps:

Formation of the Oxane Ring: The oxane ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Wittig reaction or a Heck reaction, where a suitable alkene precursor is reacted with the oxane ring.

Addition of the Methanol Group: The methanol group can be introduced through a nucleophilic substitution reaction, where a hydroxyl group is added to the oxane ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and solvents are carefully selected to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Ethenyloxan-4-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form an aldehyde or a carboxylic acid.

Reduction: The ethenyl group can be reduced to form an ethyl group.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst and lithium aluminum hydride.

Substitution: Common reagents include thionyl chloride for halogenation and ammonia for amination.

Major Products Formed

Oxidation: Formation of (4-Ethenyloxan-4-yl)aldehyde or (4-Ethenyloxan-4-yl)carboxylic acid.

Reduction: Formation of (4-Ethyloxan-4-yl)methanol.

Substitution: Formation of (4-Ethenyloxan-4-yl)halide or (4-Ethenyloxan-4-yl)amine.

Scientific Research Applications

(4-Ethenyloxan-4-yl)methanol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4-Ethenyloxan-4-yl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the ethenyl group can participate in various chemical reactions, such as polymerization and cross-linking. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (4-Ethenyloxan-4-yl)methanol with structurally related oxan-4-yl methanol derivatives, emphasizing substituent effects on physical, chemical, and functional properties.

Structural and Functional Differences

- Reactivity: The ethenyl group in this compound provides a reactive site for electrophilic additions or polymerizations, unlike the saturated ethyl or methoxy groups .

- Solubility : Methoxy and hydroxymethyl substituents increase polarity and water solubility compared to alkyl or ethenyl groups .

- Bioactivity: Analogs with amino groups (e.g., (4-Aminooxan-4-yl)methanol) may exhibit distinct protein-binding profiles due to basicity, as suggested by bioactivity clustering principles .

Biological Activity

(4-Ethenyloxan-4-yl)methanol, with the CAS number 2375260-90-3, is a compound that has garnered interest in various fields of research due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular structure of this compound consists of an ethylene oxide moiety attached to a methanol group. Its chemical formula is , and it exhibits unique properties that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 102.13 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| Density | Not available |

This compound is believed to interact with various biological targets, primarily through its ability to form hydrogen bonds and engage in hydrophobic interactions. This compound's mechanism of action may involve:

- Inhibition of Enzymatic Activity : It can potentially inhibit enzymes involved in metabolic pathways.

- Modulation of Cell Signaling : The compound may influence signaling pathways that regulate cell growth and apoptosis.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound has significant antimicrobial properties against various bacterial strains.

- Antitumor Potential : There is evidence indicating that this compound may induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapy.

Study 1: Antimicrobial Efficacy

A study conducted by EvitaChem highlighted the antimicrobial effects of this compound against Gram-positive and Gram-negative bacteria. The results showed a notable reduction in bacterial viability, suggesting its potential as an antimicrobial agent .

Study 2: Antitumor Activity

Research published in various journals indicates that derivatives of this compound exhibit cytotoxicity against several cancer cell lines. The mechanism involves inducing cell cycle arrest and promoting apoptosis through the activation of caspase pathways .

Pharmacokinetics

While specific pharmacokinetic data for this compound is limited, compounds with similar structures often exhibit favorable absorption characteristics and moderate metabolic stability. Further studies are required to elucidate its pharmacokinetic profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.